molecular formula C21H23NO5 B613403 Fmoc-L-Nle(6-OH)-OH CAS No. 374899-60-2

Fmoc-L-Nle(6-OH)-OH

Cat. No. B613403
M. Wt: 369,42 g/mole
InChI Key: RLKMUBZYLZBKMO-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Nle(6-OH)-OH is an amino acid derivative commonly used in peptide synthesis and protein engineering. It is also known as Fmoc-L-Norleucine, Fmoc-L-Nle-OH, and Fmoc-L-Nle(6-OH). It is an important component in the synthesis of peptides, proteins, and other biomolecules. It is also used in the study of protein structure and function, as well as in the development of new drugs. Fmoc-L-Nle(6-OH)-OH has a variety of applications in the field of biochemistry and molecular biology.

Scientific Research Applications

Insights from Related Scientific Research

While the direct applications of "Fmoc-L-Nle(6-OH)-OH" were not identified, the research involving flavin-containing monooxygenases (FMOs) and their role in drug metabolism and bioactivation presents a relevant context. FMOs are known for oxygenating nucleophilic heteroatom-containing chemicals and drugs, converting them into more polar, excretable metabolites, or sometimes bioactivating them into toxic substances. The study of FMOs highlights the significance of understanding how specific compounds, possibly including "Fmoc-L-Nle(6-OH)-OH," are metabolized in the human body, affecting drug design and discovery (Cashman & Zhang, 2006).

Moreover, the exploration of FMO3, a specific flavin-containing monooxygenase, and its genetic variability offers insights into how individual differences in metabolism might influence the effectiveness and safety of drugs, potentially including those derived or synthesized from "Fmoc-L-Nle(6-OH)-OH" (Yamazaki & Shimizu, 2013).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMUBZYLZBKMO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Nle(6-OH)-OH

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